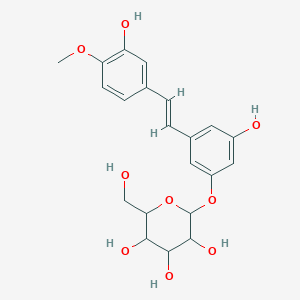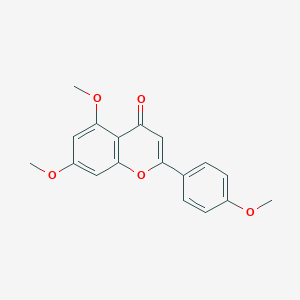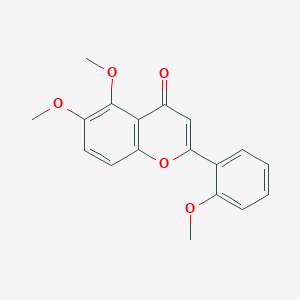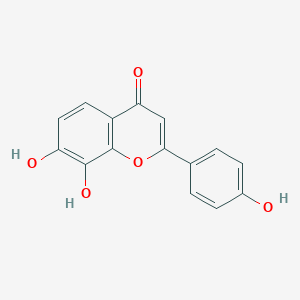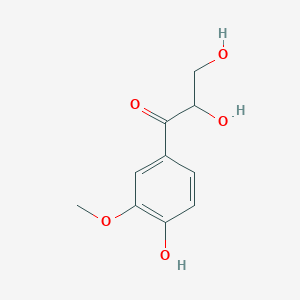
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone
説明
“2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone” is a chemical compound with the molecular formula C10H12O4 . It is also known as 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- . This compound is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, a series of hydroxyl group protected derivatives of this compound were synthesized to further understand the source of antioxidant activity . The synthesis was carried out as described by Kanzler .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C10H12O4 . The IUPAC Standard InChI is InChI=1S/C10H12O4/c1-14-10-6-7 (2-3-9 (10)13)8 (12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 .
Chemical Reactions Analysis
This compound is known to be involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during cooking . It contributes to the antioxidant properties of Maillard reaction intermediates .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.1999 . It is practically insoluble to insoluble and sparingly soluble in ethanol .
科学的研究の応用
Antioxidant Properties in Food Science
This compound exhibits significant antioxidant properties, which are crucial in food science for preserving the quality and nutritional value of food products. It is formed during the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . Its ability to scavenge free radicals like ABTS˙+, DPPH, and galvinoxyl radical makes it valuable for enhancing the shelf life and safety of food items by preventing oxidative damage .
Role in Flavor Chemistry
The Maillard reaction, where this compound is found, is essential in developing flavors during the cooking process. The compound’s presence in foods like whole wheat bread, prunes, rose tea, and roasted tigernut oil indicates its role in contributing to the complex flavors that arise from cooking and processing .
Potential Therapeutic Applications
Due to its antioxidant activity, there is potential for therapeutic applications in treating diseases caused by oxidative stress. Research into similar compounds suggests that antioxidants can play a role in managing conditions like cardiovascular diseases, neurodegenerative disorders, and certain cancers .
作用機序
The compound’s antioxidant activity is attributed to its ability to scavenge free radicals . The introduction of protecting groups to the free hydroxyl groups of this compound decreases their reducing abilities . In particular, the hydroxyl group at the olefin position exhibited a remarkable impact on the antioxidant activity of this compound, indicating that the unstable enol structure in the compound is the key factor for its antioxidant activity .
将来の方向性
特性
IUPAC Name |
2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNRISXYKZJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316405 | |
| Record name | C-Veratroylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |
CAS RN |
168293-10-5 | |
| Record name | C-Veratroylglycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C-Veratroylglycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041286 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of isolating 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone from Fraxinus sieboldiana?
A1: The isolation of 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone from Fraxinus sieboldiana is significant because it marks the first time this compound has been found within this genus []. This discovery expands the known phytochemical profile of Fraxinus sieboldiana and contributes to the broader understanding of the chemical diversity within the genus Fraxinus. Further research is needed to investigate the potential biological activities and significance of this compound within the plant and its potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






